molecular formula C17H14N2O3 B5764790 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide

3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide

Cat. No. B5764790
M. Wt: 294.30 g/mol
InChI Key: YMOQKKJGJQVMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide, also known as DPA-714, is a compound that has gained significant attention in scientific research due to its potential applications in the field of neuroimaging. This compound has been found to bind selectively to the translocator protein (TSPO) which is highly expressed in microglia cells in the central nervous system. The selective binding of DPA-714 to TSPO has made it a valuable tool in the study of neuroinflammation and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide involves the selective binding of the compound to TSPO. This protein is located in the outer mitochondrial membrane and is involved in the transport of cholesterol into the mitochondria. TSPO is also highly expressed in microglia cells and is involved in the immune response in the central nervous system. The binding of 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide to TSPO allows for the visualization and quantification of microglia activation in the brain.
Biochemical and Physiological Effects:
3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide has been found to have minimal toxicity and is well tolerated in animal studies. The compound has been shown to have a high affinity for TSPO and is selective for this protein. 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide has been found to be effective in the visualization and quantification of microglia activation in the brain, which has important implications for the study of neuroinflammation and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide in lab experiments include its high affinity for TSPO, its selectivity for this protein, and its ability to visualize and quantify microglia activation in the brain. The limitations of using 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide in lab experiments include the complex synthesis process, the need for expertise in organic chemistry, and the high cost of the compound.

Future Directions

There are several future directions for the use of 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide in scientific research. One direction is the development of new imaging techniques that utilize 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide to visualize and quantify microglia activation in the brain. Another direction is the study of the role of microglia activation in neuroinflammation and neurodegenerative diseases. 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide may also have potential applications in the development of new therapies for these diseases.

Synthesis Methods

The synthesis of 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide involves a multistep process that begins with the reaction of 2,5-dioxopyrrolidin-1-yl-4-methylbenzenesulfonate with N-phenylbenzamide. This reaction is followed by a series of purification steps to obtain the final product. The synthesis of 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide has been extensively studied in the field of neuroimaging due to its ability to selectively bind to TSPO. This protein is highly expressed in microglia cells, which are involved in the immune response in the central nervous system. The selective binding of 3-(2,5-dioxo-1-pyrrolidinyl)-N-phenylbenzamide to TSPO allows for the visualization and quantification of microglia activation in the brain. This has important implications for the study of neuroinflammation and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-15-9-10-16(21)19(15)14-8-4-5-12(11-14)17(22)18-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOQKKJGJQVMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 867695

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.